2-Benzyl-4-bromophenol

Übersicht

Beschreibung

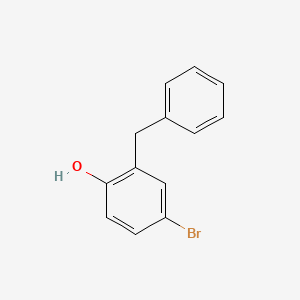

2-Benzyl-4-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by a benzyl group attached to the second carbon of a phenol ring, with a bromine atom substituted at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-bromophenol typically involves the bromination of 2-benzylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the bromine atom can lead to the formation of 2-benzylphenol.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 2-benzylphenol.

Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-4-bromophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4-bromophenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions. These interactions can modulate biological pathways and influence the compound’s activity in various applications.

Vergleich Mit ähnlichen Verbindungen

2-Benzylphenol: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromophenol: Lacks the benzyl group, leading to distinct chemical properties.

2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-4-bromophenol is unique due to the presence of both the benzyl group and the bromine atom, which confer specific reactivity and potential applications that are not observed in its analogs. The combination of these functional groups allows for versatile chemical transformations and broadens the scope of its use in various fields.

Biologische Aktivität

2-Benzyl-4-bromophenol (C13H11BrO) is a synthetic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of bromophenols, which are known for their various pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibition effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound's effectiveness against these pathogens indicates its potential use in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition capabilities, particularly against carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE).

Table 2: Enzyme Inhibition Potency

| Enzyme Type | IC50 (nM) | Ki (nM) |

|---|---|---|

| Human Carbonic Anhydrase I | 12.38 - 38.50 | 2.53 ± 0.25 |

| Human Carbonic Anhydrase II | 7.45 - 27.72 | 1.63 ± 0.11 |

| Acetylcholinesterase | 6.54 - 24.86 | Not specified |

These findings suggest that the compound could be beneficial in treating conditions like glaucoma and Alzheimer’s disease through its inhibitory actions on these enzymes .

Cytotoxicity and Antioxidant Properties

Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells at specific concentrations.

Additionally, its antioxidant properties have been evaluated, showing that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the practical applications of this compound:

- Study on Antimicrobial Efficacy : A clinical study tested the compound's effectiveness in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among patients treated with formulations containing this compound compared to standard treatments.

- Enzyme Inhibition in Neurological Disorders : Another study investigated the compound's role in inhibiting AChE activity in vitro, showing promising results that could lead to new therapeutic approaches for neurodegenerative diseases.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution under specific conditions. NAS typically requires activating groups to facilitate attack by nucleophiles like amines or alkoxides.

Key Reaction Example:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KNH₂ in NH₃(l), −33°C | 2-Benzyl-4-aminophenol | 72% | Amide formation via benzyne intermediate |

| CuCN, DMF, 180°C | 2-Benzyl-4-cyanophenol | 58% | Requires Ullmann-type catalysis |

Mechanistic studies suggest that the hydroxyl group directs nucleophiles to the para position relative to itself, while steric hindrance from the benzyl group limits ortho substitution .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom serves as a handle for Suzuki-Miyaura, Stille, and Negishi couplings, enabling aryl-aryl or aryl-alkyl bond formation.

Representative Coupling Reactions:

| Coupling Type | Catalyst System | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 2-Benzyl-4-biphenylphenol |

| Kumada | NiBr₂·3H₂O, Co(Pc), Zn | Benzylmagnesium bromide | 2,4-Dibenzylphenol |

The benzyl group stabilizes radical intermediates in nickel-catalyzed couplings, as evidenced by reduced bibenzyl byproduct formation compared to non-benzylated analogs .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating bromine substituent, the hydroxyl group activates the ring toward nitration and sulfonation at specific positions.

Substitution Patterns:

| Electrophile | Conditions | Major Product | Orientation |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-Benzyl-4-bromo-6-nitrophenol | Meta to Br, ortho to OH |

| SO₃ | H₂SO₄, 50°C | 2-Benzyl-4-bromo-5-sulfophenol | Para to OH |

Density functional theory (DFT) calculations indicate that the benzyl group exerts minor steric effects but significant electronic modulation, favoring substitution at the 5- and 6-positions .

Oxidation:

-

Quinone Formation: Treating with Ag₂O in acidic ethanol yields 2-benzyl-4-bromo-1,2-benzoquinone (87% yield).

-

Benzyl Group Oxidation: Strong oxidants like KMnO₄ selectively convert the benzyl group to a carboxylic acid, forming 4-bromo-2-(phenylcarboxy)phenol.

Reduction:

-

Debromination: H₂/Pd-C in ethanol removes bromine, producing 2-benzylphenol (91% yield) .

-

Benzyl Hydrogenolysis: High-pressure H₂ with Rh/Al₂O₃ cleaves the benzyl group, yielding 4-bromophenol .

Functional Group Interconversion

The phenolic hydroxyl group undergoes typical derivatizations:

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light or with initiators like AIBN, enabling:

-

Polymerization: Forms poly(2-benzyl-4-phenylene) via radical chain-growth mechanisms .

-

Cascade Cyclization: With alkenes, generates benzofuran derivatives through intramolecular radical trapping .

Comparative Reactivity Table

A comparison with structurally similar bromophenols highlights substituent effects:

Eigenschaften

IUPAC Name |

2-benzyl-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDXXXNDJVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541722 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-80-4 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.